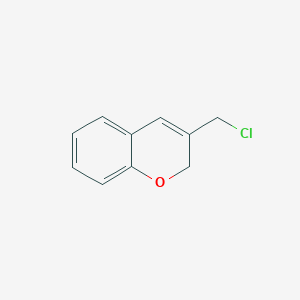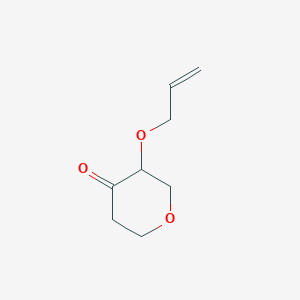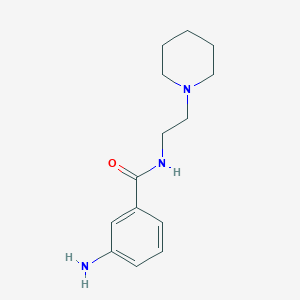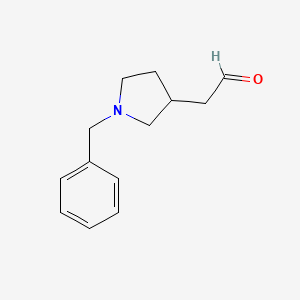
2-(1-Benzylpyrrolidin-3-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Benzylpyrrolidin-3-yl)acetaldehyde is an organic compound that belongs to the class of aldehydes It features a pyrrolidine ring substituted with a benzyl group and an acetaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpyrrolidin-3-yl)acetaldehyde typically involves the reaction of pyrrolidine derivatives with benzyl halides under specific conditions. One common method includes the use of N-benzylation of pyrrolidine followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-(1-Benzylpyrrolidin-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or other strong bases in the presence of suitable electrophiles.
Major Products Formed
Oxidation: 2-(1-Benzylpyrrolidin-3-yl)acetic acid.
Reduction: 2-(1-Benzylpyrrolidin-3-yl)ethanol.
Substitution: Various substituted pyrrolidine derivatives depending on the electrophile used.
科学的研究の応用
2-(1-Benzylpyrrolidin-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various materials.
作用機序
The mechanism of action of 2-(1-Benzylpyrrolidin-3-yl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The benzyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
- 2-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride
- 2-(1-Benzylpyrrolidin-3-yl)acetic acid hydrochloride
Uniqueness
2-(1-Benzylpyrrolidin-3-yl)acetaldehyde is unique due to its specific structural features, including the presence of both a benzyl group and an aldehyde moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC名 |
2-(1-benzylpyrrolidin-3-yl)acetaldehyde |
InChI |
InChI=1S/C13H17NO/c15-9-7-13-6-8-14(11-13)10-12-4-2-1-3-5-12/h1-5,9,13H,6-8,10-11H2 |
InChIキー |
FLBZZWJMNUTZIP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1CC=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1H-quinazoline-2,4-dione](/img/structure/B13869855.png)
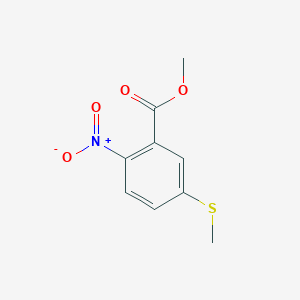

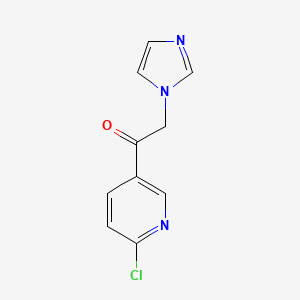
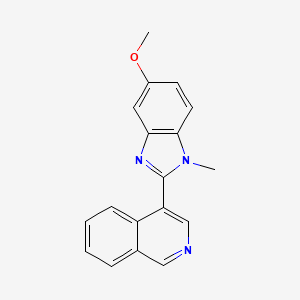


![tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate](/img/structure/B13869906.png)
![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B13869908.png)

